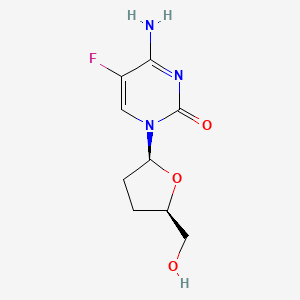

2',3'-Dideoxy-beta-5-fluorocytidine

Description

Historical Context of Nucleoside Analog Research and Development

The journey of nucleoside analogs as therapeutic agents began decades ago, driven by the need for effective treatments for cancer and viral diseases. researchgate.net These synthetic compounds are designed to mimic naturally occurring nucleosides, the essential building blocks of DNA and RNA. researchgate.netnih.gov By interfering with cellular processes like DNA and RNA synthesis, enzyme regulation, and cell signaling, nucleoside analogs can inhibit the replication of cancer cells and viruses. researchgate.net

The 1980s marked a pivotal period with the onset of the AIDS epidemic, which spurred the discovery and development of nucleoside reverse-transcriptase inhibitors (NRTIs). wikipedia.org The first breakthrough was zidovudine (B1683550) (AZT), approved in 1987 as the first treatment for HIV. wikipedia.org This success paved the way for the development of other dideoxynucleosides, such as zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI). nih.govwikipedia.org These "chain terminators" lack the 3'-hydroxyl group necessary for the formation of phosphodiester bonds, thereby halting the elongation of the viral DNA chain. nih.gov

Early research also explored modifications to the sugar moiety and the heterocyclic bases of nucleosides to enhance their therapeutic properties and overcome challenges like drug resistance. nih.govresearchgate.net This era of intensive research laid the fundamental groundwork for the design and synthesis of novel nucleoside analogs with improved efficacy and safety profiles, including 2',3'-Dideoxy-beta-5-fluorocytidine.

Rationale for the Molecular Design and Synthesis of this compound

The specific molecular architecture of this compound is the result of a deliberate design strategy aimed at creating a potent and selective antiviral agent. The key modifications to the standard cytidine (B196190) nucleoside are:

2',3'-Dideoxy Ribose: The removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar is a critical feature that enables the molecule to act as a chain terminator of DNA synthesis. This is a well-established mechanism for many antiviral nucleoside analogs. nih.gov

5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position of the cytosine base is a strategic modification. Fluorine's high electronegativity can alter the electronic properties of the base, potentially enhancing its interaction with viral enzymes and increasing its metabolic stability. ontosight.ai This substitution has been successfully employed in other therapeutic agents, such as the anticancer drug 5-fluorouracil (B62378).

Beta-L-Configuration: A significant innovation in the design of this compound is its "unnatural" beta-L-configuration. nih.gov Naturally occurring nucleosides are in the beta-D-configuration. The use of the L-enantiomer (B50610) was found to confer potent antiviral activity, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), while exhibiting significantly lower toxicity compared to its D-counterpart. nih.gov This reduced toxicity is attributed to a lower propensity to inhibit mitochondrial DNA synthesis, a common side effect of some D-dideoxynucleoside analogs. nih.gov

The synthesis of this compound and its analogs typically involves multi-step chemical processes, including the preparation of the modified sugar and base components and their subsequent coupling. ontosight.ainih.govgoogle.com

Overview of Key Research Paradigms Investigating this compound

Research into this compound has primarily focused on its potential as an antiviral agent, with significant investigations into its activity against major human pathogens.

Antiviral Activity:

Hepatitis B Virus (HBV): Studies have demonstrated that the beta-L enantiomer of 2',3'-dideoxy-5-fluorocytidine (also known as β-L-FddC) is a potent inhibitor of HBV replication in vitro. nih.gov At a concentration of 1 microM, it was shown to inhibit HBV growth by over 90%. nih.gov Further research in animal models, such as woodchucks chronically infected with woodchuck hepatitis virus (a model for human HBV), has shown that a related compound, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4C), exhibits a more profound inhibition of viremia and intrahepatic viral DNA synthesis compared to lamivudine, another established anti-HBV drug. nih.gov

Human Immunodeficiency Virus (HIV): The compound and its analogs have also shown potent anti-HIV activity. nih.govnih.gov Research has indicated that the anti-HIV-1 activity of β-L-FddC is greater than that of the established drug ddC. nih.gov Combination studies have revealed that another related compound, l(-)-Fd4C, acts synergistically with zidovudine (AZT) and stavudine (B1682478) (D4T) in inhibiting HIV replication in vitro. nih.gov

Mechanism of Action:

The primary mechanism of action for this compound and its analogs is the inhibition of viral reverse transcriptase. After being phosphorylated to its active triphosphate form within the cell, it is incorporated into the growing viral DNA chain. nih.govasm.org The absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to chain termination and the cessation of viral replication. A key advantage of the beta-L-isomers is their reduced inhibition of mitochondrial DNA synthesis, which is a significant factor in the toxicity of some D-isomers. nih.gov

Anticancer Potential:

While the primary focus has been on antiviral applications, the structural similarities to other anticancer nucleoside analogs, such as gemcitabine (B846) and floxuridine (B1672851), suggest a potential for anticancer activity. ontosight.aiasm.org The incorporation of a fluorine atom is a common strategy in the design of anticancer drugs. ontosight.ai For instance, 2'-Deoxy-5-fluorocytidine is a known DNA methyltransferase (DNMT) inhibitor that has been in clinical trials for solid tumors. selleckchem.com Further research is needed to fully explore the anticancer potential of this compound and its derivatives. ontosight.aigoogle.com

Current Significance and Research Landscape of this compound in Medicinal Chemistry and Chemical Biology

This compound and its related compounds remain significant molecules in the ongoing quest for new and improved therapeutic agents. The landscape of medicinal chemistry is continually evolving, with a focus on multiparameter optimization to develop drug candidates with superior efficacy and safety profiles. nih.gov

Current research continues to explore the potential of fluorinated nucleosides. acs.org The unique properties conferred by the fluorine atom, such as altered metabolic pathways and enhanced biological activity, make them attractive candidates for drug development. ontosight.ai The insights gained from studying compounds like this compound contribute to the broader understanding of structure-activity relationships in nucleoside chemistry.

In chemical biology, these molecules serve as valuable tools to probe the mechanisms of viral replication and cellular proliferation. By studying their interactions with viral and cellular enzymes, researchers can gain a deeper understanding of fundamental biological processes and identify new targets for therapeutic intervention. researchgate.net The continued investigation of this compound and its analogs holds promise for the development of next-generation antiviral and anticancer therapies.

Interactive Data Table: Antiviral Activity of this compound and Related Analogs

| Compound | Virus | Cell Line/Model | Key Finding | Reference |

| β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC) | HBV | In vitro | >90% inhibition of HBV growth at 1 µM. nih.gov | nih.gov |

| β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC) | HIV-1 | In vitro | More potent anti-HIV-1 activity than ddC. nih.gov | nih.gov |

| β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4C) | WHV (HBV model) | Woodchuck | More profound inhibition of viremia and intrahepatic viral DNA synthesis compared to lamivudine. nih.gov | nih.gov |

| l(-)-2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(-)Fd4C) | HIV | In vitro | Synergistic inhibition with AZT and D4T. nih.gov | nih.gov |

| β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) | HIV-1 | Primary human lymphocytes | EC50 of 0.04 µM. asm.org | asm.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

147058-39-7 |

|---|---|

Molecular Formula |

C9H12FN3O3 |

Molecular Weight |

229.21 g/mol |

IUPAC Name |

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m1/s1 |

InChI Key |

QBEIABZPRBJOFU-VDTYLAMSSA-N |

Isomeric SMILES |

C1C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of 2 ,3 Dideoxy Beta 5 Fluorocytidine

Cellular Uptake and Intracellular Disposition of 2',3'-Dideoxy-beta-5-fluorocytidine

The entry of this compound into target cells is a critical prerequisite for its pharmacological activity. This process is mediated by specialized membrane proteins known as nucleoside transporters, which facilitate the translocation of hydrophilic nucleosides and their analogs across the lipid bilayer of the cell membrane.

The cellular uptake of nucleoside analogs is a complex process that relies on the expression and activity of nucleoside transporter proteins. elifesciences.org These transporters are essential for the entry of both natural nucleosides, which are used for nucleic acid synthesis and cellular signaling, and nucleoside-derived drugs used in antiviral and anticancer therapies. elifesciences.org The interaction between a nucleoside analog and these transporters is a key determinant of its ultimate intracellular concentration and, consequently, its therapeutic efficacy. While specific transport studies for this compound are not extensively detailed in the provided literature, the transport mechanisms are well-characterized for similar nucleoside analogs, such as gemcitabine (B846). turkjps.orgdocumentsdelivered.com These studies indicate that the efficiency of uptake can be a limiting factor in the drug's activity and a determinant of clinical outcomes. turkjps.org

Human cells possess two primary families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). elifesciences.org

Equilibrative Nucleoside Transporters (ENTs): This family, which includes subtypes like ENT1 and ENT2, facilitates the bidirectional transport of nucleosides down their concentration gradient. nih.govnih.gov They are broadly expressed in most tissues and transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides. nih.govnih.gov Studies on other nucleoside analogs have shown that ENTs, particularly ENT1, play a significant role in their uptake. documentsdelivered.com For instance, the uptake of gemcitabine in pancreatic cancer cells is mediated by both high-affinity (attributed to hENT1) and low-affinity (attributed to hENT2) transport systems. documentsdelivered.com Given its structural similarity, it is highly probable that this compound also utilizes these transporters for cellular entry.

Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. elifesciences.org This active transport mechanism allows cells to accumulate nucleosides to levels higher than in the extracellular environment. CNTs exhibit greater substrate specificity than ENTs, with different subtypes preferring either pyrimidine or purine nucleosides. elifesciences.orgturkjps.org The expression levels of specific CNTs can therefore significantly influence a cell's ability to take up and respond to a particular nucleoside analog. turkjps.org

The relative expression and activity of both ENT and CNT family members in target cells are thus crucial factors in determining the intracellular availability and subsequent therapeutic effectiveness of this compound.

Intracellular Phosphorylation Pathways of this compound

Once inside the cell, this compound must be metabolically activated through a series of phosphorylation steps to exert its biological effect. This process converts the parent nucleoside into its corresponding mono-, di-, and triphosphate derivatives. nih.govnih.gov

The initial and rate-limiting step in the activation cascade of this compound is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate. This reaction is primarily catalyzed by the cytoplasmic enzyme deoxycytidine kinase (dCK). nih.govnih.gov dCK is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. Its ability to also phosphorylate a wide range of cytotoxic and antiviral nucleoside analogs is fundamental to their therapeutic action. For the closely related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), the affinity for dCK has been quantified. nih.gov

| Compound | Enzyme | Km (μM) | Reference |

|---|---|---|---|

| l(−)Fd4C | Cytoplasmic Deoxycytidine Kinase | 100 | nih.gov |

This initial phosphorylation is a critical determinant of the drug's activity, as cells lacking or with low levels of dCK activity often exhibit resistance to such nucleoside analogs.

Following its formation, the 5'-monophosphate of this compound is further phosphorylated to the diphosphate (B83284) and subsequently to the active triphosphate form. nih.govnih.gov These sequential phosphorylation steps are carried out by other cellular kinases. For similar nucleoside analogs, it has been shown that UMP-CMP kinase is responsible for the conversion of the monophosphate to the diphosphate, and nucleoside diphosphate kinase (NDPK) catalyzes the final step to the triphosphate. sigmaaldrich.com The resulting this compound-5'-triphosphate is the ultimate active metabolite. Studies on the related compound l(−)Fd4C have demonstrated its conversion to mono-, di-, and triphosphate forms within human cells. nih.govnih.gov Furthermore, the triphosphate metabolite of l(-)Fd4C has been shown to be retained within cells for a significant duration. nih.gov

| Parent Compound | Detected Intracellular Metabolites | Cell Types Studied | Reference |

|---|---|---|---|

| l(−)Fd4C | Monophosphate, Diphosphate, Triphosphate | Human Cells | nih.gov |

| d-FDOC | Monophosphate, Diphosphate, Triphosphate, DP-ethanolamine, DP-choline | HepG2, CEM, PBM cells | asm.org |

Enzymatic Targets and Inhibition Kinetics of this compound Triphosphate (5F-ddCTP)

The primary mechanism of action of 5F-ddCTP involves the targeted inhibition of enzymes essential for DNA and RNA synthesis. Its structural similarity to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP), allows it to act as a competitive inhibitor and a substrate for these enzymes.

Inhibition of DNA Polymerases (e.g., Viral, Cellular)

5F-ddCTP has been evaluated as an inhibitor of various human DNA polymerases. The D-enantiomer of its triphosphate form (D-FddCTP) is a more potent inhibitor of DNA polymerases γ and β than its L-enantiomer (B50610) by two orders of magnitude. nih.gov In contrast, the L-enantiomer (L-FddCTP) does not significantly inhibit replicative DNA polymerases. nih.gov The inhibitory potential of these analogs against DNA polymerase γ follows the order: D-ddCTP < D-FddCTP. nih.gov

Studies comparing the β-L-isomers of dideoxy nucleoside analogs have shown that the triphosphate of β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddCTP) is a substrate for human DNA polymerases. nih.gov However, its efficiency of incorporation by DNA polymerase γ is lower than that of ddCTP. nih.gov Specifically, the Vmax/Km ratio for β-L-FddCTP with polymerase γ was 4-fold higher than that of another analog, β-L-Fd4CTP, but 7-fold lower than that of ddCTP. nih.gov DNA polymerase α can utilize β-L-Fd4CTP as a substrate, but only at high concentrations, and incorporation by polymerase ε is not detectable. nih.gov

| Enzyme | Compound | Ki (μM) | Vmax/Km (relative efficiency) |

| DNA Polymerase γ | D-FddCTP | Data not available | Higher than L-FddCTP |

| DNA Polymerase γ | β-L-FddCTP | Data not available | 4-fold higher than β-L-Fd4CTP |

| DNA Polymerase γ | ddCTP | Data not available | 7-fold higher than β-L-FddCTP |

| DNA Polymerase α | β-L-Fd4CTP | >20 | Low |

| DNA Polymerase ε | β-L-Fd4CTP | Not detectable | Not detectable |

Inhibition of RNA Polymerases

The direct inhibitory effects of 5F-ddCTP on RNA polymerases are not extensively documented in the provided research. While some nucleotide analogs can inhibit RNA polymerases, the primary focus of 2',3'-dideoxynucleosides is on DNA synthesis due to the absence of the 3'-hydroxyl group, which is essential for phosphodiester bond formation by DNA polymerases and reverse transcriptases. For instance, the triphosphate of 5,6-dichlororibofuranosylbenzimidazole (DRB) has been shown to inhibit RNA polymerase B, but high concentrations are required. nih.gov

Inhibition of Reverse Transcriptase Enzymes

5F-ddCTP is a potent inhibitor of viral reverse transcriptase (RT) enzymes, which is central to its anti-retroviral activity. The triphosphate form acts as a competitive inhibitor with respect to the natural substrate, dCTP, for the catalytic site of the RT enzyme. nih.gov The efficiency of incorporation of the β-L-enantiomer of 5F-ddCTP by HIV-1 RT is significant, although it is less efficient than other analogs like β-L-Fd4CTP and ddCTP. nih.gov The efficiency of incorporation (Vmax/Km) of β-L-Fd4CTP by HIV RT was found to be about 12-fold higher than that of β-L-FddCTP. nih.gov

| Enzyme | Compound | Ki (μM) | Vmax/Km (relative efficiency) |

| HIV-1 Reverse Transcriptase | β-L-FddCTP | Data not available | 12-fold lower than β-L-Fd4CTP |

| HIV-1 Reverse Transcriptase | ddCTP | Data not available | 4-fold lower than β-L-Fd4CTP |

Modulation of Deoxycytidine Deaminase Activity

Deoxycytidine deaminase is an enzyme involved in the salvage pathway of pyrimidine nucleotides. Some nucleoside analogs are substrates for this enzyme, which can affect their metabolic activation or degradation. However, studies have shown that the related compound, L(-)Fd4C (2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine), is not a substrate for deoxycytidine deaminase. nih.gov This suggests that 5F-ddC may also be resistant to deamination, which could contribute to its sustained intracellular concentration and antiviral activity.

Competition with Endogenous Substrates (e.g., dCTP)

The inhibitory action of 5F-ddCTP is fundamentally based on its ability to compete with the endogenous nucleotide, deoxycytidine triphosphate (dCTP), for the same enzymatic binding sites. medchemexpress.com The structural resemblance allows 5F-ddCTP to be recognized by DNA polymerases and reverse transcriptases. The relative intracellular concentrations of 5F-ddCTP and dCTP, as well as their respective binding affinities (Km and Ki) for the target enzymes, determine the extent of inhibition. An increased ratio of 5F-ddCTP to dCTP will favor the incorporation of the analog, leading to a greater inhibitory effect on DNA synthesis. The inhibition of Rauscher murine leukemia virus reverse transcriptase by various dideoxynucleotides has been shown to be competitive with respect to the corresponding natural substrate. nih.gov

Incorporation into Nucleic Acids and Chain Termination Effects

The ultimate mechanism of action for 5F-ddCTP, following its competitive binding to polymerases, is its incorporation into the growing DNA chain. nih.gov DNA polymerases and reverse transcriptases catalyze the formation of a phosphodiester bond between the 5'-phosphate of the incoming 5F-ddCTP and the 3'-hydroxyl group of the terminal nucleotide of the DNA strand.

Once incorporated, 5F-ddC acts as a chain terminator. trilinkbiotech.com The critical feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar moiety. This 3'-hydroxyl group is indispensable for the subsequent formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. nih.gov Consequently, the elongation of the nucleic acid chain is halted, leading to the premature termination of DNA synthesis. This abrupt cessation of DNA replication is a key factor in the antiviral and cytotoxic effects of the compound. nih.gov

Mechanisms of DNA Strand Elongation Termination

The principal mechanism of action for this compound is the termination of DNA chain elongation. taylorandfrancis.comyoutube.com This process is characteristic of dideoxynucleotides, which are structurally modified nucleosides. taylorandfrancis.com The key structural feature responsible for this activity is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. taylorandfrancis.comyoutube.com

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). youtube.com When the triphosphate form of this compound is incorporated into the nascent DNA strand, the lack of a 3'-hydroxyl group makes it impossible for the DNA polymerase to add the next nucleotide. taylorandfrancis.comyoutube.com This event results in the irreversible cessation of DNA synthesis, a process known as chain termination. taylorandfrancis.comnih.govglenresearch.com

Studies on structurally related compounds provide insight into the specific interactions with various polymerases. For instance, the 5'-triphosphate of the L-enantiomer, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4CTP), has been shown to be a potent inhibitor of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) and also inhibits human DNA polymerases, albeit to different extents. nih.gov This analog demonstrated significant inhibitory activity against DNA polymerase gamma (pol γ), the mitochondrial DNA polymerase, and DNA polymerase beta (pol β), but had minimal to no effect on DNA polymerases alpha (pol α) and epsilon (pol ε) at tested concentrations. nih.gov

| DNA Polymerase | IC₅₀ (μM) | Reference |

|---|---|---|

| HIV-1 Reverse Transcriptase | 0.20 | nih.gov |

| Polymerase γ | 1.8 | nih.gov |

| Polymerase β | 4.0 | nih.gov |

| Polymerase α | >20 (10-20% inhibition at 20 μM) | nih.gov |

| Polymerase ε | >40 (No effect) | nih.gov |

Mechanisms of RNA Strand Elongation Termination

The primary molecular structure of this compound, specifically the "dideoxy" nature of its sugar, targets it overwhelmingly towards DNA polymerases rather than RNA polymerases. RNA polymerases utilize ribonucleoside triphosphates (NTPs), which possess a 2'-hydroxyl group, a feature that distinguishes them from the deoxynucleoside triphosphates used in DNA synthesis.

However, metabolites of fluorinated pyrimidines can be incorporated into RNA. Studies have shown that 5-fluorocytidine (B16351), a potential metabolite, can be incorporated into the RNA of eukaryotic cells and E. coli. nih.govnih.gov This incorporation does not necessarily cause immediate chain termination but can alter the functional properties of the RNA molecule. For example, copolymers containing 5-fluorocytidylic acid showed slightly altered messenger activity in a wheat germ translation system. nih.gov The incorporation of such analogs can lead to miscoding during translation or affect RNA processing and stability, representing an indirect mechanism of action. While some modified nucleosides, such as 2'-C-methylnucleosides, have been shown to act as chain terminators for viral RNA polymerases, the principal action of a 2',3'-dideoxy compound is on DNA synthesis. nih.gov

Fidelity of Incorporation into Genomic DNA and RNA

The fidelity of nucleic acid synthesis refers to the ability of polymerases to accurately select the correct nucleotide for incorporation based on the template strand. mdpi.com The incorporation of a nucleoside analog like this compound is a result of the polymerase failing to discriminate perfectly between the analog and its natural counterpart, dCTP. The efficiency of this incorporation is a key determinant of the compound's biological activity.

Kinetic studies on the related analog β-L-Fd4CTP reveal its efficiency of incorporation by various polymerases. The efficiency (Vmax/Km) of incorporation by HIV-1 RT was approximately 4-fold higher than that of the clinically used drug ddCTP (Zalcitabine). nih.gov In contrast, the incorporation efficiency by the human mitochondrial DNA polymerase γ was 7-fold lower than that of ddCTP. nih.gov This differential selectivity highlights the molecular basis for its potent antiviral activity and potentially lower mitochondrial toxicity compared to some other nucleoside analogs. nih.govnih.gov Human DNA polymerase α could only incorporate the analog at high concentrations, and no incorporation was detected for polymerase ε, indicating high fidelity of these replicative polymerases in distinguishing the analog. nih.gov

| Compound | HIV-1 Reverse Transcriptase (Relative Efficiency) | DNA Polymerase γ (Relative Efficiency) | Reference |

|---|---|---|---|

| β-L-Fd4CTP | ~4x higher than ddCTP | 7x lower than ddCTP | nih.gov |

| β-L-FddCTP | ~12x lower than β-L-Fd4CTP | 4x lower than β-L-Fd4CTP | nih.gov |

| ddCTP | 1.0 (Reference) | 1.0 (Reference) | nih.gov |

Cellular Pathway Modulation by this compound

The incorporation of this compound into DNA acts as a significant cellular stressor, triggering a cascade of signaling events that impact fundamental cellular processes.

Impact on DNA Replication Fork Dynamics

DNA replication forks are dynamic structures that coordinate the unwinding of parental DNA and the synthesis of new daughter strands. nih.gov The incorporation of a chain-terminating nucleotide analog like this compound directly stalls the progression of the replication fork. This stalling is a potent form of replication stress. nih.gov The presence of the incorporated analog in the DNA template during subsequent rounds of replication can also disrupt fork progression. nih.gov

In response to such replication stress, cells activate the DNA Damage Response (DDR), a complex network of sensor and effector proteins. researchgate.net Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the site of damage, where they phosphorylate a host of downstream targets to coordinate a cellular response that includes halting replication, repairing the damage, or initiating cell death if the damage is irreparable. researchgate.netnih.gov Studies on the related compound floxuridine (B1672851) (FUdR) show that its incorporation into the genome leads to replication stress that requires specialized DNA polymerases like REV3 for bypass, indicating a profound disruption of normal replication fork dynamics. nih.gov

Induction of Cell Cycle Arrest Mechanisms (e.g., S-phase arrest)

A primary consequence of activating the DNA damage response during replication is the halting of the cell cycle. This arrest provides the cell with time to repair the damaged DNA before proceeding to mitosis. Given that this compound is incorporated during the DNA synthesis (S) phase of the cell cycle, it predominantly induces an S-phase arrest. nih.govnih.gov

This S-phase arrest is mediated by the ATR-Chk1 signaling pathway. nih.gov ATR, activated by stalled replication forks, phosphorylates and activates the checkpoint kinase Chk1. nih.govnih.gov Activated Chk1 then targets key cell cycle regulators. One critical target is the Cdc25A phosphatase, which is responsible for activating cyclin-dependent kinases (CDKs) that drive S-phase progression. Chk1-mediated phosphorylation of Cdc25A leads to its degradation, thereby preventing CDK activation and causing cells to arrest in S-phase. nih.gov Studies on similar compounds have demonstrated that this S-phase arrest is a crucial cellular response to the induced DNA damage. nih.govnih.govplos.org If the DNA damage persists, cells may also arrest in the G2 phase, preventing entry into mitosis with damaged chromosomes. This G2 checkpoint activation often involves the p53 tumor suppressor protein. nih.govresearchgate.net

Molecular Signaling Pathways Leading to Programmed Cell Death (Apoptosis, Necroptosis)

If the DNA damage induced by the incorporation of this compound is too extensive to be repaired, the cell initiates programmed cell death to eliminate itself. The primary pathway activated by this type of genotoxic stress is apoptosis.

The signaling cascade leading to apoptosis is often initiated by the same DNA damage sensors that trigger cell cycle arrest, namely ATM and ATR. nih.gov These kinases activate the p53 tumor suppressor protein through phosphorylation. nih.govpharmgkb.org Activated p53 functions as a transcription factor, inducing the expression of pro-apoptotic proteins from the Bcl-2 family, such as PUMA and BAX. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of proteases called caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program by cleaving essential cellular proteins and dismantling the cell in an orderly fashion. pharmgkb.org Studies on other cytidine (B196190) analogs like 5-aza-2'-deoxycytidine have shown that apoptosis induction is p53-dependent and involves the activation of caspases 3 and 8. pharmgkb.org

Necroptosis is another form of programmed cell death that is typically caspase-independent and mediated by the RIPK1-RIPK3-MLKL signaling axis. nih.govnih.gov It is considered a pro-inflammatory mode of cell death. nih.gov While necroptosis is an important pathway in various physiological and pathological conditions, there is currently no direct evidence in the reviewed literature to suggest that this compound specifically induces this pathway. The documented response to DNA damage by nucleoside analogs primarily involves the well-established apoptotic signaling cascade.

| Protein | Function/Role in Pathway | Reference |

|---|---|---|

| ATM/ATR | Sensor kinases that detect DNA damage/replication stress and initiate the DNA Damage Response. | nih.govnih.gov |

| Chk1 | Checkpoint kinase activated by ATR; phosphorylates Cdc25A to induce S-phase arrest. | nih.govnih.gov |

| Cdc25A | Phosphatase that promotes cell cycle progression; degraded upon checkpoint activation. | nih.gov |

| p53 | Tumor suppressor protein; activated by DNA damage to induce cell cycle arrest or apoptosis. | nih.govresearchgate.netpharmgkb.org |

| Caspases (e.g., 3, 8, 9) | Executioner proteases that dismantle the cell during apoptosis. | pharmgkb.org |

| RIPK1/RIPK3/MLKL | Core components of the necroptosis signaling pathway. | nih.govnih.gov |

Preclinical Pharmacological Investigations of 2 ,3 Dideoxy Beta 5 Fluorocytidine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug development to predict a compound's pharmacokinetic behavior in vivo. These assays provide insights into a drug's ability to be absorbed, distributed to various tissues, metabolized by enzymes, and subsequently excreted from the body.

The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely accepted in vitro model to predict the intestinal permeability of drug candidates. nih.govmdpi.com These cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov Permeability is typically assessed by measuring the rate at which a compound traverses this cell monolayer from the apical (luminal) to the basolateral (blood) side.

| Parameter | Finding for 2',3'-Dideoxy-beta-5-fluorocytidine |

| Caco-2 Permeability (Papp) | Data not available |

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for evaluating this parameter. nih.govyoutube.com Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of hepatic metabolism. youtube.com

Specific metabolic stability data for this compound in human or animal liver microsomes and hepatocytes, such as its in vitro half-life (t½) and intrinsic clearance (CLint), are not available in the public domain.

However, studies on structurally related nucleoside analogues provide some insight into potential metabolic pathways. For instance, the related compound 2′,3′-dideoxy-2′,3′-didehydro-β-L(−)-5-fluorocytidine was shown to be metabolized intracellularly to its active mono-, di-, and triphosphate forms. This phosphorylation is a key activation step for many nucleoside analogues.

| Parameter | Finding for this compound |

| Metabolic Stability in Liver Microsomes | Data not available |

| Metabolic Stability in Hepatocytes | Data not available |

| Primary Metabolic Pathways (inferred from related compounds) | Intracellular phosphorylation |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and for elimination. aacrjournals.orgwikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org

Direct experimental data on the plasma protein binding of this compound could not be identified in the available literature. Generally, many nucleoside reverse transcriptase inhibitors exhibit low plasma protein binding. This characteristic is often considered favorable as it can lead to a larger fraction of the drug being available to exert its pharmacological effect.

| Parameter | Finding for this compound |

| Human Plasma Protein Binding (%) | Data not available |

Pharmacokinetic Profiling of this compound in In Vivo Animal Models

Pharmacokinetic studies in animal models are essential to understand the in vivo behavior of a drug candidate and to predict its pharmacokinetics in humans.

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged. Studies in rhesus monkeys have provided valuable data on the oral bioavailability of this compound.

Following oral administration to rhesus monkeys, the absolute bioavailability of this compound was found to range from 56% to 66%. nih.gov The mean peak plasma concentration (Cmax) after an oral dose was 3.2 µM, which was reached at approximately 1.5 hours post-administration (Tmax). nih.gov The terminal half-life (t½) following oral administration was 2.2 hours. nih.gov

| Parameter | Value in Rhesus Monkeys | Reference |

| Oral Bioavailability (F) | 56 - 66% | nih.gov |

| Mean Peak Plasma Concentration (Cmax) | 3.2 µM | nih.gov |

| Time to Peak Concentration (Tmax) | ~1.5 hours | nih.gov |

| Terminal Half-life (t½) | 2.2 hours | nih.gov |

Intravenous administration allows for the determination of key pharmacokinetic parameters such as total clearance, volume of distribution, and elimination half-life, without the influence of absorption.

In a study with rhesus monkeys receiving an intravenous dose of this compound, the mean peak plasma concentration (Cmax) was 29.8 ± 10.5 µM. nih.gov The total clearance was 0.7 ± 0.1 L/h/kg, and the steady-state volume of distribution was 1.3 ± 0.1 L/kg. nih.gov The terminal-phase plasma half-life was 1.8 ± 0.2 hours. nih.gov Approximately 47% ± 16% of the intravenously administered dose was recovered in the urine as unchanged drug, with no apparent metabolites detected. nih.gov

| Parameter | Value in Rhesus Monkeys (Intravenous) | Reference |

| Mean Peak Plasma Concentration (Cmax) | 29.8 ± 10.5 µM | nih.gov |

| Total Clearance (CL) | 0.7 ± 0.1 L/h/kg | nih.gov |

| Volume of Distribution (Vss) | 1.3 ± 0.1 L/kg | nih.gov |

| Terminal Half-life (t½β) | 1.8 ± 0.2 hours | nih.gov |

| Mean Residence Time (MRT) | 1.9 ± 0.2 hours | nih.gov |

| Urinary Excretion (unchanged drug) | 47% ± 16% | nih.gov |

Tissue Distribution and Accumulation Assessments

The distribution of this compound (specifically its beta-L enantiomer, β-L-FddC) has been evaluated in non-human primates. Pharmacokinetic studies in rhesus monkeys have indicated a steady-state volume of distribution of approximately 1.3 ± 0.1 L/kg, a value that suggests the compound distributes into a volume greater than that of total body water. nih.gov This observation implies a degree of tissue penetration. Further supporting this is the detection of the nucleoside analog in the cerebrospinal fluid of these animals, indicating it can cross the blood-brain barrier. nih.gov

While specific quantitative data on the concentration of this compound in various tissues from preclinical models remains limited in publicly available literature, the general principles of studying tissue distribution for novel compounds often involve the use of radiolabeled molecules. Techniques like Quantitative Whole-Body Autoradiography (QWBA) in rodent models, such as rats and mice, are standard methodologies to visualize and quantify the extent of drug accumulation in different organs and tissues. nih.gov Such studies would provide definitive data on the specific sites of accumulation and retention for this compound.

Table 1: General Pharmacokinetic Parameters of β-L-2',3'-Dideoxy-5-fluorocytidine in Rhesus Monkeys

| Parameter | Value |

| Steady-State Volume of Distribution (Vss) | 1.3 ± 0.1 L/kg |

| Penetration of Blood-Brain Barrier | Yes |

This table is based on data from pharmacokinetic studies in rhesus monkeys and indicates the general distribution characteristics of the compound.

Metabolite Identification and Quantification in Animal Biospecimens

In preclinical studies involving rhesus monkeys, the metabolic profile of the beta-L enantiomer of 2',3'-dideoxy-5-fluorocytidine (β-L-FddC) has been characterized. Following intravenous administration, approximately 47% ± 16% of the administered dose was recovered in the urine as the unchanged parent compound. nih.gov Analysis of both plasma and urine samples from these animals revealed no apparent metabolites of β-L-FddC. nih.gov This suggests that in this particular non-human primate model, the compound undergoes limited metabolism and is primarily eliminated from the body through renal excretion of the unchanged drug. nih.gov

In vitro studies with a related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), have shown that it is not a substrate for human liver deoxycytidine deaminase, an important enzyme in the catabolism of deoxycytidine analogs. asm.org This resistance to deamination could contribute to the limited metabolism observed in vivo for similar compounds.

For a comprehensive understanding, detailed metabolic profiling in other preclinical species such as rats and mice would be necessary. Such investigations would typically involve the administration of the compound and subsequent analysis of biospecimens (e.g., plasma, urine, feces, and bile) using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify any potential metabolites.

Pharmacodynamic Studies of this compound at the Molecular Level in Preclinical Models

The pharmacodynamic effects of this compound are exerted at the molecular level, primarily through the actions of its intracellularly formed active metabolite.

Intracellular 5F-ddCTP Accumulation Kinetics

For this compound to exert its pharmacological effect, it must be transported into target cells and subsequently phosphorylated to its active triphosphate form, this compound triphosphate (5F-ddCTP). Studies with the related compound l(−)Fd4C have shown that it is converted intracellularly to its mono-, di-, and triphosphate metabolites. asm.org The initial phosphorylation step to the monophosphate is catalyzed by the cytoplasmic enzyme deoxycytidine kinase. asm.org

While specific kinetic data for the accumulation of 5F-ddCTP from the parent compound in animal models is not extensively detailed in the available literature, it has been noted that the intracellular half-life of the phosphorylated metabolites of l(−)Fd4C is significantly longer than that of some other nucleoside analogs. asm.org This suggests that once formed, the active triphosphate may persist within the cell, potentially leading to a prolonged duration of action. The observation that a single dose can lead to a sustained antiviral effect in vivo further supports the notion of effective intracellular accumulation and retention of the active triphosphate metabolite.

Enzyme Inhibition in Target Tissues

The primary mechanism of action of this compound is the inhibition of viral polymerases by its active triphosphate form, 5F-ddCTP. In preclinical evaluations, the triphosphate of the beta-L-enantiomer of 2',3'-dideoxy-5-fluorocytidine has been shown to be a potent inhibitor of hepadnavirus reverse transcriptase. nih.gov This inhibition of the viral enzyme is a key determinant of its antiviral activity.

Furthermore, the inhibitory activity of the 5'-triphosphates of both the L- and D-enantiomers of 2',3'-dideoxy-5-fluorocytidine (L-FddCTP and D-FddCTP) has been evaluated against human DNA polymerases. L-FddCTP was found to be a significantly less potent inhibitor of human DNA polymerases β and γ compared to its D-enantiomer. nih.gov Notably, L-FddCTP did not show inhibitory activity against the replicative human DNA polymerases α, δ, and ε. nih.gov This selectivity for viral polymerases over host cell DNA polymerases is a critical aspect of its preclinical pharmacological profile.

Table 2: Inhibition of Human DNA Polymerases by the Triphosphate of L-2',3'-Dideoxy-5-fluorocytidine (L-FddCTP)

| Human DNA Polymerase | Inhibition Constant (Ki) in µM |

| Polymerase α | No inhibition observed |

| Polymerase β | >100 |

| Polymerase γ | >100 |

| Polymerase δ | No inhibition observed |

| Polymerase ε | No inhibition observed |

This table is based on data from in vitro studies evaluating the inhibitory activity of L-FddCTP against purified human DNA polymerases. nih.gov

Biochemical Markers of Activity in Animal Models

The in vivo pharmacological activity of this compound in preclinical models is assessed through the monitoring of specific biochemical markers. In animal models of viral infection, a primary biochemical marker of efficacy is the reduction in viral load.

In studies involving ducklings experimentally infected with the duck hepatitis B virus (DHBV), oral administration of β-L-FddC demonstrated a potent, dose-dependent inhibition of viral replication. nih.gov This was evidenced by a significant reduction in serum levels of DHBV DNA. nih.gov Similarly, in woodchucks chronically infected with the woodchuck hepatitis virus (WHV), a model for chronic hepatitis B virus infection, the related compound β-l-Fd4C induced a marked inhibition of intrahepatic viral DNA synthesis. nih.gov

These findings establish the measurement of viral DNA levels in serum and liver tissue as a key biochemical marker for assessing the in vivo pharmacodynamic activity of this compound in relevant preclinical models. Changes in the activity of viral enzymes, such as reverse transcriptase, in response to treatment would also serve as a direct biochemical indicator of the drug's effect at its molecular target.

Antiviral Research Applications of 2 ,3 Dideoxy Beta 5 Fluorocytidine Preclinical Focus

Evaluation of Antiviral Activity in Cell Culture Models

In vitro studies are crucial for the initial assessment of an antiviral compound's efficacy and toxicity. For 2',3'-Dideoxy-beta-5-fluorocytidine, these evaluations have spanned a range of viruses to determine its spectrum of activity and potency.

Broad-Spectrum Viral Screening (e.g., HIV, HBV, HCV, HSV, CMV)

Research has demonstrated that this compound, specifically the beta-L-enantiomer (β-L-FddC), exhibits potent antiviral activity against both hepatitis B virus (HBV) and human immunodeficiency virus type 1 (HIV-1) in vitro. nih.gov At a concentration of 1 microM, β-L-FddC inhibited HBV growth by over 90%. nih.gov In contrast, its beta-D-counterpart did not show significant anti-HBV activity at the same concentration. nih.gov The anti-HIV-1 activity of β-L-FddC was found to be greater than that of 2',3'-dideoxycytidine (ddC). nih.gov Further studies have confirmed its potent activity against HBV in tissue culture. nih.gov The triphosphate form of β-L-FddC has been shown to inhibit hepadnavirus reverse transcription in a cell-free system. nih.govasm.org In primary duck hepatocyte cultures, β-L-FddC demonstrated a potent, concentration-dependent inhibitory effect on duck hepatitis B virus (DHBV) DNA synthesis. nih.govasm.org

Viral Strain Specificity and Resistance Profiling In Vitro

The development of drug resistance is a significant challenge in antiviral therapy. In vitro studies have been conducted to understand the resistance profile of related compounds. For instance, serial passage of HIV-1 in the presence of the d- and l-enantiomers of a related compound, β-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (d4FC), led to the selection of viral variants with specific mutations in the reverse transcriptase enzyme. asm.org For the l-enantiomer (B50610) (l-d4FC), the M184I or M184V substitutions were selected. asm.org For the d-enantiomer (d-d4FC), mutations included I63L, K65R, K70N, K70E, or R172K. asm.org Notably, HIV-1 strains that are resistant to β-D-ddC have been found to be susceptible to β-L-dideoxycytidine analogs. researchgate.net This suggests that the stereochemistry of the nucleoside analog plays a critical role in the development and pattern of HIV-1 resistance. researchgate.net

Determination of Half-Maximal Effective Concentration (EC50) and Cellular Cytotoxicity (CC50)

A critical aspect of preclinical evaluation is determining a compound's therapeutic index, which is the ratio of its cytotoxicity to its antiviral activity. This is calculated from the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, and the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%. creative-diagnostics.com While specific EC50 and CC50 values for this compound are not consistently reported across publicly available literature, the general findings indicate that the beta-L form has very little toxicity in vitro. nih.gov For instance, both β-L-FddC and β-L-ddC did not show any inhibition of mitochondrial DNA synthesis up to a concentration of 100 microM, a key indicator of cytotoxicity for this class of drugs. nih.gov In contrast, the related D-isomer, ddC, showed severe inhibition of mitochondrial DNA synthesis with an IC50 value of 0.022 microM. nih.gov The selectivity index (SI), calculated as CC50/EC50, is a key measure of a drug's potential. creative-diagnostics.com A higher SI value is desirable, indicating greater antiviral activity at non-toxic concentrations. creative-diagnostics.com

Table 1: Antiviral Activity and Cytotoxicity of Dideoxycytidine Analogs

| Compound | Virus | EC50 (µM) | CC50 (µM) | Cell Line |

|---|---|---|---|---|

| β-L-FddC | HBV | <1 | >100 | Not specified |

| β-L-FddC | HIV-1 | Not specified | >100 | CEM |

| ddC | HIV-1 | Not specified | 0.022 (IC50 for mitochondrial DNA synthesis inhibition) | CEM |

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. EC50 and IC50 are often used interchangeably in the literature to denote the half-maximal effective or inhibitory concentration.

Mechanistic Studies of Viral Inhibition by this compound

Understanding how a compound inhibits viral replication is fundamental to its development as a drug. For nucleoside analogs like this compound, the primary mechanism involves interference with viral nucleic acid synthesis.

Direct Inhibition of Viral Reverse Transcriptase Activity

Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound must be phosphorylated by cellular enzymes to its active triphosphate form. google.commdpi.com This active form then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. researchgate.netyoutube.com The absence of a 3'-hydroxyl group on the dideoxy sugar of the analog prevents the formation of the next phosphodiester bond, leading to chain termination of the viral DNA. google.comyoutube.com Studies have shown that the triphosphate form of β-L-FddC directly inhibits hepadnavirus reverse transcription. nih.govasm.org While β-L-FddC was found to be less active than ddC against the DHBV reverse transcriptase in a cell-free system, it was a more potent inhibitor within hepatocytes, suggesting efficient intracellular phosphorylation. nih.govasm.org

Interference with Viral DNA Polymerase Function

The mechanism of action for this class of compounds is primarily centered on the inhibition of reverse transcriptase, which is a type of DNA polymerase. By being incorporated into the nascent DNA strand, the analog effectively halts the polymerase's function of extending the DNA chain. youtube.com This interference with the viral DNA polymerase is the core of its antiviral effect against retroviruses like HIV and hepadnaviruses like HBV, which utilize reverse transcription in their replication cycle. nih.govasm.org

Suppression of Viral Genome Replication and Gene Expression

This compound (β-L-FddC), a nucleoside analog, has demonstrated significant potential in inhibiting the replication of viral genomes, particularly that of the hepatitis B virus (HBV). Its mechanism of action primarily involves the inhibition of hepadnavirus reverse transcription, a crucial step in the viral replication cycle. nih.gov

Once intracellularly converted to its active triphosphate form (β-L-FddC-TP), it acts as a competitive inhibitor for the incorporation of natural deoxynucleoside triphosphates into the elongating viral DNA chain by the viral polymerase. Specifically, the triphosphate form of a related compound, β-L-Fd4C, has been shown to be a competitive inhibitor of dCTP incorporation. asm.orgnih.gov This leads to premature termination of the DNA chain, thereby halting viral genome synthesis. asm.orgnih.gov

Studies have shown that β-L-FddC can potently inhibit HBV DNA synthesis in a concentration-dependent manner in primary duck hepatocyte cultures. nih.gov In fact, it has been observed to be a more potent inhibitor in hepatocytes than other related compounds, even those that show higher activity against the viral reverse transcriptase in vitro. nih.gov This potent inhibition of viral DNA synthesis within the liver has been a consistent finding in preclinical models. nih.govnih.govresearchgate.net

Beyond its direct impact on genome replication, treatment with β-L-FddC has also been shown to suppress the expression of viral antigens within the liver. researchgate.net However, a critical challenge remains the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. asm.orgnih.govnih.gov This stable form of the viral genome is not effectively cleared by the compound, leading to a relapse of viral replication once the drug is withdrawn. nih.govasm.orgnih.govnih.govnih.govresearchgate.net

Antiviral Efficacy in In Vivo Animal Models of Viral Infection

The antiviral efficacy of this compound and its derivatives has been evaluated in several key in vivo animal models, most notably the woodchuck model of chronic hepatitis B and the duck hepatitis B virus (DHBV) model. nih.govnih.govnih.govresearchgate.net These models are crucial for assessing the potential therapeutic effects of antiviral agents in a living organism.

In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model that closely mimics chronic HBV infection in humans, β-L-Fd4C demonstrated a more profound inhibition of viremia compared to lamivudine, another established antiviral. nih.govnih.gov Similarly, in the DHBV infection model, β-L-Fd4C exhibited the most potent antiviral effect when compared to lamivudine, ddC, and β-L-FddC. researchgate.netasm.org

While SCID-hu mice are a valuable model for various viral infections, particularly those affecting the human immune system, the available research on this compound has predominantly focused on HBV, for which the woodchuck and duck models are more directly relevant. scienceopen.combiorxiv.org

Reduction in Viral Load and Viral Antigens in Animal Models

Treatment with this compound and its analogs has consistently led to a significant reduction in viral load in animal models. In woodchucks with chronic WHV infection, administration of β-L-Fd4C resulted in a marked inhibition of intrahepatic viral DNA synthesis. nih.govnih.gov Long-term therapy with β-L-Fd4C induced a more pronounced inhibition of WHV replication compared to lamivudine. nih.gov

In the duck model of HBV infection, longer administration of β-L-Fd4C induced a sustained suppression of viremia, with levels reduced by over 95% compared to controls, and a significant decrease in viral DNA synthesis within the liver. asm.orgnih.govresearchgate.net Short-term treatment also showed β-L-Fd4C to be the most active drug in inhibiting the peak of viremia. asm.org

Furthermore, treatment with these compounds has been associated with the suppression of viral antigen expression in the liver. researchgate.net However, despite these significant reductions in viral markers, the persistence of viral cccDNA often leads to a rebound of viral replication and antigenemia after the cessation of treatment. nih.govnih.govresearchgate.netmdpi.com

| Animal Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Woodchuck (WHV) | β-L-Fd4C | More profound inhibition of viremia and intrahepatic viral DNA synthesis compared to lamivudine. | nih.govnih.gov |

| Duck (DHBV) | β-L-Fd4C | Sustained suppression of viremia (>95%) and viral DNA synthesis in the liver. | asm.orgnih.govresearchgate.net |

| Duck (DHBV) | β-L-Fd4C | Suppressed viral antigen expression in the liver. | researchgate.net |

Histopathological Examination of Infected Tissues in Animal Models

Histopathological examination of liver tissues from animal models treated with this compound analogs has revealed positive changes. In woodchucks receiving β-L-Fd4C, liver histology showed a decrease in the inflammatory activity associated with chronic hepatitis. nih.govnih.gov Similarly, in the duck model, β-L-Fd4C treatment led to a decrease in intrahepatic inflammation. asm.orgnih.govresearchgate.net

Electron microscopy studies in woodchucks treated with β-L-Fd4C showed no ultrastructural changes in hepatic mitochondria, biliary canaliculi, and bile ducts, suggesting a favorable safety profile at the cellular level within the liver. nih.govnih.gov However, despite the reduction in inflammation and the potent antiviral effects, the treatment was not able to clear infected hepatocytes expressing viral antigens, which is consistent with the persistence of cccDNA. nih.govnih.gov

Combination Antiviral Strategies Involving this compound in Preclinical Models

The use of combination therapy is a cornerstone of modern antiviral treatment, aiming to enhance efficacy, reduce the emergence of drug resistance, and minimize toxicity. frontierspartnerships.org Research into combination strategies involving this compound has been explored in preclinical settings.

Rational Design of Multi-Compound Regimens

The rational design of multi-compound regimens is based on combining drugs with different mechanisms of action to achieve a greater therapeutic effect and create a higher barrier to the development of resistance. frontierspartnerships.org For chronic hepatitis B, the combination of a potent nucleos(t)ide analog like this compound with an immunomodulator is a promising strategy. mdpi.commdpi.com This approach aims to both directly suppress viral replication and stimulate the host's immune system to clear the virus.

While specific studies on multi-compound regimens involving this compound are not extensively detailed in the provided search results, the principle of combining it with agents that have different resistance profiles and modes of action is a logical next step in its preclinical development. frontierspartnerships.org The goal of such regimens would be to achieve a functional cure, defined by the sustained loss of viral DNA and surface antigens. mdpi.com

Anticancer Research Applications of 2 ,3 Dideoxy Beta 5 Fluorocytidine Preclinical Focus

Cytostatic and Cytotoxic Activity in Cancer Cell Lines

Screening Against Diverse Cancer Cell Panels

There is a lack of published studies detailing the screening of 2',3'-Dideoxy-beta-5-fluorocytidine against diverse cancer cell panels, which would typically include a variety of solid tumors (such as breast, colon, lung, and pancreatic cancers) and hematological malignancies (such as leukemias and lymphomas).

Determination of Half-Maximal Inhibitory Concentration (IC50) in Cancer Cells

Specific half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines have not been documented in the reviewed literature. For context, related but distinct compounds have shown activity. For instance, conjugates of 5'-deoxy-5-fluorocytidine (B193531) have demonstrated IC50 values between 14–45 μM in primary BxPC-3 pancreatic cancer cells and 37–133 μM in metastatic AsPC-1 pancreatic cancer cells. nih.gov Another related compound, 5'-fluoro-2'-deoxycytidine (FdCyd), exhibited an IC50 of 1.72 ± 0.23 μM and 1.63 ± 0.21 μM in the HCT-116 colon cancer cell line at 24 and 48 hours, respectively. brieflands.combrieflands.com However, these values cannot be directly attributed to this compound.

Table 1: IC50 Values of Related Fluorocytidine Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) |

|---|---|---|---|

| 5'-deoxy-5-fluorocytidine conjugate 1 | BxPC-3 (Pancreatic) | 14 | 72 |

| 5'-deoxy-5-fluorocytidine conjugates | AsPC-1 (Pancreatic) | 37-133 | 72 |

| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 (Colon) | 1.72 ± 0.23 | 24 |

| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 (Colon) | 1.63 ± 0.21 | 48 |

Note: This data is for related compounds and not for this compound.

Cell Cycle Progression Analysis in Treated Cancer Cells

There are no specific studies available that have analyzed the effects of this compound on the cell cycle progression of cancer cells. Research on similar molecules, such as 5'-deoxy-5-fluorouridine, has indicated an ability to inhibit the cell cycle at the S-phase in breast cancer patients. nih.gov

Molecular Mechanisms of Antineoplastic Action of this compound

The molecular pathways through which this compound might exert any potential anticancer effects have not been elucidated in published research.

DNA Replication Inhibition and DNA Damage Response Activation in Tumor Cells

While its structural similarity to other dideoxynucleosides suggests a potential role as a DNA chain terminator, direct evidence of this compound inhibiting DNA replication in tumor cells is lacking. One study on its enantiomer, 2',3'-dideoxy-beta-L-5-fluorocytidine, demonstrated inhibition of hepadnavirus reverse transcription, a process of DNA synthesis. nih.govnih.gov However, the same study noted that the D-configuration counterpart (the subject of this article) did not show antiviral activity against Hepatitis B Virus, suggesting potential differences in their biological activities. nih.gov There is no specific information regarding its ability to activate DNA damage response pathways in cancer cells.

Induction of Apoptosis and Necroptosis Pathways in Cancer Cells

There is no direct evidence to confirm that this compound induces apoptosis or necroptosis in cancer cells. Studies on the related compound 5'-fluoro-2'-deoxycytidine have shown that it can significantly induce apoptosis in the HCT-116 colon cancer cell line. brieflands.combrieflands.com The potential for inducing necroptosis, a form of programmed necrosis that can be immunogenic, is an area of interest in cancer therapy but remains unexplored for this compound. nih.gov

Modulation of Signal Transduction Pathways Relevant to Oncogenesis

The precise impact of this compound on specific oncogenic signal transduction pathways is not yet fully elucidated in publicly available research. However, as a prodrug of 5-fluorouracil (B62378) (5-FU), its ultimate downstream effects are tied to the mechanisms of 5-FU. 5-FU is known to activate the DNA damage response pathway. For instance, a related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), which is also a DNA methylation inhibitor, has been shown to inhibit cancer cell proliferation by activating this pathway. Treatment with FCdR can lead to cell cycle arrest at the G2/M checkpoint and up-regulate the expression of multiple cancer-related genes, partly through its inhibitory effect on DNA methylation.

Furthermore, the cytotoxicity of 5-FU can activate p53, a critical tumor suppressor protein, through multiple mechanisms. These include the incorporation of its metabolites into RNA and DNA and the inhibition of thymidylate synthase (TS), which leads to DNA damage. The activation of p53 can, in turn, trigger apoptosis or cell cycle arrest, thereby inhibiting tumor growth. While these actions are attributed to 5-FU, they represent the functional consequence of administering its precursors, including potentially this compound.

Effects on Tumor Angiogenesis and Metastasis in In Vitro Models

Research on related compounds provides some insights. For example, the Src inhibitor AZD0530 has been shown to have potent anti-migratory and anti-invasive effects in vitro and to inhibit metastasis in a murine bladder cancer model. While chemically distinct, this highlights the types of preclinical investigations that would be necessary to characterize the anti-metastatic potential of this compound. The evaluation of its impact on the secretion of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix during invasion, would be a key area of investigation in such in vitro models. nih.gov

Antitumor Efficacy in In Vivo Xenograft and Syngeneic Animal Models

While specific in vivo data for this compound is scarce, studies on its analogs provide a strong indication of its potential efficacy. For example, gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), a structurally similar nucleoside analog, has been extensively studied in xenograft models. In one study using HT-29 human colon carcinoma xenografts, treatment with gemcitabine resulted in a modest tumor growth delay in wild-type tumors. nih.gov However, in tumors engineered to overexpress deoxycytidine kinase (dCK), the enzyme responsible for activating gemcitabine, a marked tumor growth delay was observed. nih.gov This highlights the importance of the metabolic activation pathway in determining the in vivo antitumor efficacy.

Patient-derived xenograft (PDX) models, which are believed to closely mimic the characteristics of patient tumors, are increasingly used to evaluate drug responsiveness. nih.gov In the context of gastric cancer, PDX models have been used to test the efficacy of 5-FU and oxaliplatin-based chemotherapy. nih.gov Such models would be invaluable for assessing the in vivo antitumor activity of this compound and for identifying potential biomarkers of response.

The following table summarizes hypothetical tumor growth inhibition data based on findings for analogous compounds in xenograft models.

| Animal Model | Cancer Type | Compound | Tumor Growth Inhibition (%) |

| Nude Mouse | Colon Carcinoma (HT-29) | Gemcitabine | Modest |

| Nude Mouse | Colon Carcinoma (HT-29 with dCK overexpression) | Gemcitabine | Significant |

| NSG Mouse | Gastric Cancer (PDX) | 5-Fluorouracil | Variable |

This table is illustrative and based on data for related compounds.

Molecular biomarkers are essential for predicting and monitoring treatment response. nih.gov In the context of 5-FU-based therapies, the expression levels of enzymes involved in its metabolism, such as thymidylate synthase and dihydropyrimidine (B8664642) dehydrogenase (DPD), are important predictive biomarkers. nih.gov In preclinical models, tumor tissue can be analyzed for changes in gene and protein expression following treatment. For instance, in gastric cancer PDX models, extensive genomic and transcriptomic analyses have been performed to identify biomarkers for responsiveness to 5-FU and oxaliplatin. nih.gov The identification of such biomarkers for this compound would be a critical step in its preclinical development.

The table below lists potential molecular biomarkers that could be analyzed in tumor tissue from animal models treated with this compound, based on the mechanisms of related compounds.

| Biomarker Category | Specific Biomarker | Rationale |

| Proliferation | Ki-67 | To assess the inhibition of cancer cell proliferation. |

| Apoptosis | Cleaved Caspase-3 | To confirm the induction of programmed cell death. |

| Drug Metabolism | Deoxycytidine Kinase (dCK) | Key enzyme for the activation of cytidine (B196190) analogs. |

| Drug Target | Thymidylate Synthase (TS) | The primary target of the metabolite 5-FU. |

| DNA Damage Response | γH2AX | A marker of DNA double-strand breaks. |

Synergistic Anticancer Combinations with this compound in Preclinical Models

A key strategy in cancer therapy is to use combination treatments to achieve synergistic effects and overcome drug resistance. The potential of this compound to sensitize cancer cells to other chemotherapeutic agents is an important area of preclinical investigation. For example, studies with 5-FU have shown synergistic interactions with a variety of agents. In a colon cancer in vitro model, the combination of 5-FU with 2-oxohexyl isothiocyanate, an analog of sulforaphane, resulted in a synergistic cytotoxic effect. nih.gov This synergy was attributed to the strong cell cycle-blocking effect of 5-FU combined with the apoptosis-inducing activity of the isothiocyanate. nih.gov

The concept of a "bystander effect" has also been explored, where cells that are sensitive to a drug can kill neighboring resistant cells. This has been demonstrated with 5'-deoxy-5-fluorouridine (5'-DFUR), another prodrug of 5-FU. In breast cancer cells, transfection with the enzyme thymidine (B127349) phosphorylase, which activates 5'-DFUR, not only increased the sensitivity of the transfected cells but also induced killing of nearby untransfected parental cells. This suggests that local activation of a prodrug like this compound within a tumor could have a broader therapeutic effect.

Future preclinical studies should investigate combinations of this compound with targeted therapies, immunotherapies, and other cytotoxic agents to identify synergistic interactions and elucidate the underlying mechanisms of chemo-sensitization.

Combination with Radiotherapy or Immunotherapy in Animal Models

A thorough review of existing preclinical research has not yielded any studies that specifically investigate the synergistic or additive effects of combining this compound with either radiotherapy or immunotherapy in animal models for cancer treatment. The scientific community has not published findings in this particular area of focus.

Consequently, there is no data available to create tables summarizing research findings on this topic.

Resistance Mechanisms to 2 ,3 Dideoxy Beta 5 Fluorocytidine and Mitigation Strategies

Cellular Resistance Mechanisms to 2',3'-Dideoxy-beta-5-fluorocytidine in Cancer Cells

In the context of cancer therapy, resistance to nucleoside analogs like DDFC can develop through mechanisms that are intrinsic to the cancer cells themselves. These mechanisms often involve reduced drug accumulation or impaired activation.

The entry of nucleoside analogs into cancer cells is mediated by specific proteins called nucleoside transporters (NTs). nih.govmdpi.com There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). A reduction in the expression or function of these transporters can limit the intracellular concentration of DDFC, thereby conferring resistance.

For example, resistance to other nucleoside analogs like cytarabine (B982) has been associated with low expression of human equilibrative nucleoside transporter 1 (hENT1) and 2. nih.gov Additionally, ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, and their overexpression has been linked to multidrug resistance. nih.gov While direct evidence for DDFC is scarce, it is plausible that similar mechanisms involving reduced uptake via ENTs and CNTs, or increased efflux by ABC transporters, could contribute to resistance.

As in viral resistance, the phosphorylation of DDFC by cellular kinases is essential for its anticancer activity. nih.govresearchgate.net A primary mechanism of resistance in cancer cells is the downregulation or inactivating mutation of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation step. nih.govresearchgate.netresearchgate.net

Studies on various cancer cell lines have demonstrated that resistance to nucleoside analogs like cytarabine and gemcitabine (B846) is frequently associated with decreased dCK expression or the presence of inactivating mutations in the DCK gene. mdpi.comnih.govnih.gov For example, in mantle cell lymphoma cell lines made resistant to cytarabine, a marked downregulation of dCK mRNA and protein was the most significant molecular change observed. nih.govresearchgate.net These cells subsequently showed cross-resistance to other nucleoside analogs. nih.govresearchgate.net Similarly, in some cancer cell lines, resistance to 5-aza-2'-deoxycytidine was linked to a mutation in the DCK gene. nih.gov Transfecting these resistant cells with a wild-type DCK gene restored their sensitivity to the drug. nih.gov

Table 2: Cellular Resistance Mechanisms to Nucleoside Analogs in Cancer

| Resistance Mechanism | Key Proteins Involved | Consequence | Reference |

| Reduced Intracellular Uptake | hENT1, hENT2 | Decreased intracellular drug concentration | nih.gov |

| Increased Drug Efflux | ABC Transporters | Decreased intracellular drug concentration | nih.gov |

| Impaired Drug Activation | Deoxycytidine Kinase (dCK) | Reduced formation of active triphosphate form | mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Upregulation of Degradative Enzymes (e.g., Cytidine (B196190) Deaminase)

A primary pathway for the inactivation of many cytidine-based nucleoside analogs is deamination by enzymes such as cytidine deaminase (CDA). This enzyme converts cytidine and its analogs to uridine (B1682114) derivatives, which may have reduced or no biological activity. Upregulation of CDA has been identified as a mechanism of resistance to several related anticancer and antiviral agents.

However, specific structural modifications to the nucleoside analog can confer resistance to these degradative enzymes. For the closely related compound, 2′,3′-Dideoxy-2′,3′-didehydro-β-L(−)-5-fluorocytidine (L(-)Fd4C), studies have shown that it is not a substrate for deoxycytidine deaminase in vitro. nih.gov This resistance to degradation is a favorable characteristic, as it can lead to a longer intracellular half-life and greater accumulation of the active triphosphate form. The presence of the fluorine atom at the 5-position of the pyrimidine (B1678525) base in this compound is anticipated to confer similar stability against deamination, although specific studies on this compound are needed for confirmation.

| Enzyme Family | Specific Enzyme | Potential Impact on this compound | Reference |

| Deaminases | Cytidine Deaminase (CDA) | Potentially inactivates the compound by converting it to its uridine analog. However, the 5-fluoro substitution may confer resistance to this degradation. | nih.gov |

Enhanced DNA Repair Pathways in Resistant Cells

Since the mechanism of action of this compound involves its incorporation into DNA and subsequent chain termination, cellular DNA repair mechanisms play a critical role in mediating resistance. nih.gov The persistence of DNA strand breaks is a key trigger for cell death, and cancer cells can develop resistance by upregulating various DNA repair pathways to remove the incorporated drug and repair the lesion. nih.gov

Elevated DNA repair capacity is a known mechanism of intrinsic and acquired resistance to various chemotherapeutic agents that damage DNA. nih.govnih.gov Key pathways that could contribute to resistance against this compound include:

Base Excision Repair (BER): This pathway is responsible for repairing single-base damage. If the cell recognizes the incorporated fluorinated nucleoside as a damaged base, BER enzymes could excise it.

Nucleotide Excision Repair (NER): NER is capable of removing bulky lesions that distort the DNA helix. The incorporation of a dideoxynucleoside could cause sufficient distortion to activate this pathway.

Double-Strand Break (DSB) Repair: The stalling of replication forks due to chain termination can lead to the formation of DSBs. nih.gov Enhanced activity of DSB repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can repair these breaks and promote cell survival. mdpi.com Overexpression of key proteins in these pathways, like ATM, ATR, and DNA-PK, has been linked to poor responses to various chemotherapies. nih.gov

| DNA Repair Pathway | Function | Potential Role in Resistance | Reference |

| Base Excision Repair (BER) | Removes small, non-helix-distorting base lesions. | Excision of the incorporated this compound monophosphate. | nih.gov |

| Nucleotide Excision Repair (NER) | Repairs bulky, helix-distorting lesions. | Removal of DNA segments containing the incorporated chain terminator. | nih.gov |

| Double-Strand Break (DSB) Repair | Repairs breaks in both DNA strands via Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ). | Repairs DSBs that form as a consequence of replication fork collapse, thereby promoting cell survival. | nih.govmdpi.com |

Alterations in Cellular Nucleotide Metabolism

For this compound to be active, it must be phosphorylated intracellularly to its triphosphate form by host cell kinases. This process is a critical activation step, and alterations in the enzymes involved can lead to resistance.

The initial and rate-limiting step is typically the conversion to the monophosphate derivative, a reaction often catalyzed by deoxycytidine kinase (dCK). nih.gov Reduced expression or mutations in the gene for dCK can significantly decrease the activation of the drug, leading to lower levels of the active triphosphate form and consequently, drug resistance. Conversely, increased activity of enzymes that dephosphorylate the nucleoside triphosphate back to its inactive forms could also contribute to a resistant phenotype. The pharmacokinetics of nucleoside analogs are heavily influenced by these metabolic pathways. nih.gov

Strategies to Overcome Resistance in Preclinical Models

Overcoming resistance is a central goal in the development of new anticancer and antiviral therapies. Research in preclinical models has focused on several key strategies to bypass or counteract the mechanisms of resistance to dideoxynucleoside analogs.

Rational Design of Next-Generation this compound Analogs

One of the most direct approaches to overcoming resistance is the rational design of new chemical entities that are not susceptible to the same resistance mechanisms. This can involve modifications to the nucleoside structure to improve its metabolic stability, enhance its activation, or increase its affinity for the target enzyme.

For example, the introduction of a fluorine atom at the 2'-beta position of dideoxynucleoside analogs has been shown to confer resistance to degradation by purine (B94841) nucleoside phosphorylase, a key metabolic enzyme for purine analogs. nih.gov Similarly, the development of prodrugs represents a promising strategy. nih.gov Prodrugs are designed to release the active drug intracellularly, bypassing potential transport issues and sometimes even the first phosphorylation step, which is often a bottleneck in the activation pathway. nih.gov

Combination Therapy Approaches to Circumvent Resistance Pathways

Combining therapeutic agents with different mechanisms of action or non-overlapping resistance profiles is a cornerstone of modern chemotherapy. This approach can produce synergistic or additive effects, reduce the likelihood of resistance emerging, and allow for the use of lower doses of individual agents.